molecular formula C8H4Br2FN B1410695 2,4-Dibromo-3-fluorophenylacetonitrile CAS No. 1804933-99-0

2,4-Dibromo-3-fluorophenylacetonitrile

Cat. No.: B1410695
CAS No.: 1804933-99-0
M. Wt: 292.93 g/mol
InChI Key: KSAKBDAMZHONEV-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-fluorophenylacetonitrile is an organic compound with the molecular formula C8H4Br2FN It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine atoms at the 2nd and 4th positions and a fluorine atom at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-fluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile. One common method includes:

    Bromination: Phenylacetonitrile is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2nd and 4th positions.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) to introduce the fluorine atom at the 3rd position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the bromination and fluorination steps.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-fluorophenylacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Formation of substituted phenylacetonitriles.

    Reduction: Formation of 2,4-Dibromo-3-fluorophenylethylamine.

    Oxidation: Formation of 2,4-Dibromo-3-fluorobenzoic acid.

Scientific Research Applications

2,4-Dibromo-3-fluorophenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-fluorophenylacetonitrile depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactions: Acts as a reactive intermediate, facilitating the formation of new chemical bonds through substitution, reduction, or oxidation reactions.

Comparison with Similar Compounds

    2,4-Dibromo-3-chlorophenylacetonitrile: Similar structure but with a chlorine atom instead of fluorine.

    2,4-Dibromo-3-methylphenylacetonitrile: Similar structure but with a methyl group instead of fluorine.

    2,4-Dibromo-3-nitrophenylacetonitrile: Similar structure but with a nitro group instead of fluorine.

Uniqueness: 2,4-Dibromo-3-fluorophenylacetonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-(2,4-dibromo-3-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAKBDAMZHONEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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